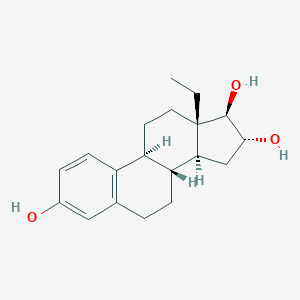
18-Homoestriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Homoestriol is a synthetic derivative of oestriol, a naturally occurring estrogen It is a steroid hormone with a structure similar to that of oestriol, but with a modification at the 18th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Homoestriol typically involves the modification of oestriol or other related estrogenic compounds. One common method involves the hydroxylation of oestriol at the 18th position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
18-Homoestriol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
Aplicaciones Científicas De Investigación
18-Homoestriol has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other estrogenic compounds.
Mecanismo De Acción
The mechanism of action of 18-Homoestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The specific pathways and molecular targets involved depend on the tissue and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Oestriol: A naturally occurring estrogen with similar structure and function.
Estradiol: Another major estrogen with higher potency.
Estrone: A weaker estrogen compared to estradiol and oestriol.
Uniqueness
18-Homoestriol is unique due to its specific modification at the 18th position, which may confer distinct biological properties and potential therapeutic benefits compared to other estrogens.
Propiedades
Número CAS |
19882-03-2 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
Clave InChI |
KMVJBESLNMZCAQ-QKDSSNGWSA-N |
SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
18-homoestriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















